N-[3-(furan-3-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide
Description
N-[3-(Furan-3-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl-substituted aromatic ring linked to a hydroxypropyl-furan moiety.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c16-15(17,18)12-4-2-1-3-11(12)14(21)19-7-5-13(20)10-6-8-22-9-10/h1-4,6,8-9,13,20H,5,7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLYEQPAHUUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(C2=COC=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The compound shares key features with several benzamide derivatives documented in the evidence:
- Core benzamide scaffold : Common to all analogs (e.g., flutolanil , cyprofuram , and quinazolinyl-benzamides ).
- Trifluoromethyl substitution : Enhances electronic effects and resistance to enzymatic degradation, similar to compounds in and .
- Hydroxyalkyl-furan side chain : Unique compared to analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which uses a dimethylhydroxyethyl group. The furan ring may influence π-π stacking or metal coordination .
Physical and Spectroscopic Properties
While specific data for the target compound are absent, comparisons can be drawn:
Key Research Findings and Gaps
Synthetic challenges : The hydroxypropyl-furan side chain may introduce steric hindrance during coupling, necessitating optimized conditions (e.g., HOBt/EDC in ).
Biological relevance: No direct data exist for the target compound, but structural parallels to flutolanil and quinazolinyl-benzamides suggest testable hypotheses for bioactivity.
Spectroscopic characterization : Expected IR peaks include O–H (~3400 cm⁻¹), C=O (~1650 cm⁻¹), and C–F (~1200 cm⁻¹), consistent with analogs in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
